molecular formula C8H16O B8384445 2-Propyl-3-ethyloxetane

2-Propyl-3-ethyloxetane

Cat. No. B8384445
M. Wt: 128.21 g/mol
InChI Key: VVXQOMGRTXHFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-3-ethyloxetane is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propyl-3-ethyloxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyl-3-ethyloxetane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Propyl-3-ethyloxetane

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

3-ethyl-2-propyloxetane

InChI

InChI=1S/C8H16O/c1-3-5-8-7(4-2)6-9-8/h7-8H,3-6H2,1-2H3

InChI Key

VVXQOMGRTXHFBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(CO1)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared after the method of Moulines et al, Synthesis, (1981), 550. 18 g 2-ethylhexa e-1, 3-diol (Aldrich Chemical Co.) was dissolved in dry THF (350 ml) and the solution was chilled to -3° C. (ice-salt bath). n-Butyllithium solution (1.6M in hexane, 94 ml, 0.15 mol) was added dropwise with stirring over 45 minutes (temperature 5°±5° C.). Stirring was continued for a further 1 hour at room temperature, then p-toluenesulphonyl chloride (28.6 g, 0.15 mol) in dry THF (75 ml) was added dropwise over 45 minutes with cooling in an ice-bath. After a further period of stirring of 1 hour a second portion of n-butyl lithium (94 ml) was added over 30 minutes at 5°-10° C. (ice-bath cooling), and the mixture was stirred overnight at room temperature. Finally, the mixture was heated at 60°-65° C. for 2.5 hours (thick white suspension forms), prior to concentration in vacuo, addition of water (750 ml) and continuous extraction with ether for 4 hours. After removal of the ether the resulting pale yellow oil was distilled to give 5.25 g (33%) of (CXXIII), bp 70.4°-71.8° C./100 mbar.
Name
e-1, 3-diol
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
94 mL
Type
reactant
Reaction Step Three
Quantity
28.6 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
94 mL
Type
reactant
Reaction Step Five

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